5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKGRAREGLOJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in complex synthetic pathways and biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences
| Compound Name | Substituent Position (Boc) | Functional Group at 3-Position | Core Heterocycle | CAS Number |
|---|---|---|---|---|
| Target Compound | 5-position | Carboxylic acid | Thieno[3,2-c]pyridine | 1363382-28-8 |
| 2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | 6-position | Carboxylic acid | Thieno[2,3-c]pyridine | Not specified |
| Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate | 6-position | Ethyl ester | Thieno[2,3-c]pyridine | 193537-14-3 |
| 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Ticlopidine) | N/A | 2-Chlorobenzyl | Thieno[3,2-c]pyridine | 53885-35-1 |
| 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid | 6-position | Carboxylic acid | Thieno[2,3-c]pyridine | 1092352-58-3 |
Key Observations :
- Position of Boc Group: The target compound’s Boc group at the 5-position (thieno[3,2-c]pyridine) contrasts with analogs like the 6-Boc-substituted thieno[2,3-c]pyridine derivatives. This positional difference influences steric hindrance and synthetic accessibility .
- Functional Groups : Carboxylic acid groups enhance solubility in polar solvents and enable salt formation, whereas esters (e.g., ethyl ester in ) are more lipophilic, affecting pharmacokinetics .
- Biological Activity : Ticlopidine, lacking a Boc group but featuring a 2-chlorobenzyl substituent, is a clinically used antiplatelet agent. The Boc group in the target compound may improve stability during synthesis but requires deprotection for bioactive forms .
Key Observations :
- Hydrolysis vs. Alkylation : The target compound is often synthesized via hydrolysis of ester precursors (e.g., ethyl to carboxylic acid), while Ticlopidine requires alkylation for the 2-chlorobenzyl group .
- Phase-Transfer Catalysis : Ethyl ester derivatives achieve higher yields under PTC conditions, highlighting the role of substituents in reaction optimization .
Pharmacological and Physicochemical Properties
Key Observations :
- Antiplatelet Activity : Ticlopidine’s 2-chlorobenzyl group confers potent activity, while Boc-protected analogs may require deprotection for efficacy .
- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit better aqueous solubility than esters or alkylated analogs, critical for formulation .
Biological Activity
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid (CAS Number: 165947-48-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thieno-pyridine structure that contributes to its biological activity. The molecular formula is , with a molecular weight of 283.35 g/mol. Its structural characteristics include:
- Thieno-pyridine core : This heterocyclic structure is known for various pharmacological properties.
- Tert-butoxycarbonyl group : This protective group enhances solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.35 g/mol |
| CAS Number | 165947-48-8 |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
Inhibitory Effects
Research indicates that compounds related to thieno-pyridines exhibit inhibitory effects on various enzymes and signaling pathways. For instance, studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β) and other kinases, which are implicated in several diseases including cancer and neurodegenerative disorders.
Case Study: GSK-3β Inhibition
A notable study demonstrated that thieno-pyridine derivatives could effectively inhibit GSK-3β with IC₅₀ values ranging from 8 nM to over 1 μM depending on the substituents on the pyridine ring. The presence of the tert-butoxycarbonyl group was found to enhance the inhibitory potency against GSK-3β and reduce cytotoxicity in neuronal cell lines .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. In vitro studies using microglial BV-2 cells showed that it significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6. This suggests potential therapeutic applications in treating neuroinflammation .
Neuroprotective Effects
The neuroprotective effects of this compound have been evaluated in models of tau hyperphosphorylation, a hallmark of Alzheimer's disease. The results indicated that the compound could prevent neuronal cell death induced by okadaic acid, highlighting its potential utility in neurodegenerative disease management .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| GSK-3β Inhibition | IC₅₀ = 8 nM; effective against multiple derivatives |
| Anti-inflammatory | Reduced NO and IL-6 production in BV-2 cells |
| Neuroprotective | Prevented cell death in tau hyperphosphorylation models |
The mechanism by which this compound exerts its effects involves modulation of key signaling pathways:
- GSK-3β Pathway : Inhibition leads to decreased phosphorylation of tau protein and reduced neurodegeneration.
- Inflammatory Pathways : Suppression of NF-kB signaling reduces the release of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
